molecular formula C12H11N3O2 B7532585 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one

4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one

Cat. No.: B7532585
M. Wt: 229.23 g/mol
InChI Key: SWQDXGPOGLUBOB-UHFFFAOYSA-N
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Description

4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one is a heterocyclic compound that features a unique fusion of pyrrole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a suitable furo[3,4-d]pyridazine precursor. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-7-9-8(2)17-12(15-5-3-4-6-15)10(9)11(16)14-13-7/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQDXGPOGLUBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=C(O1)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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